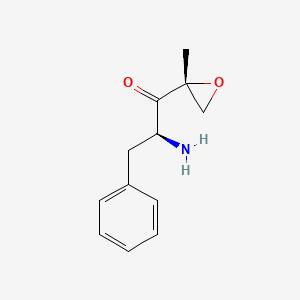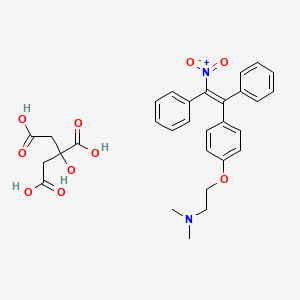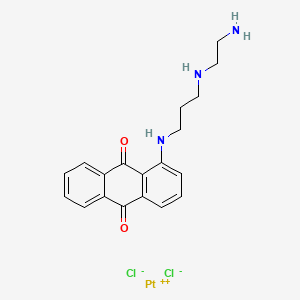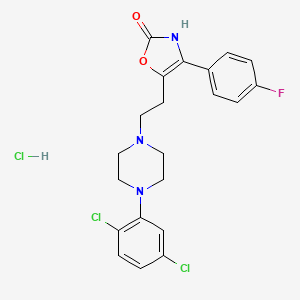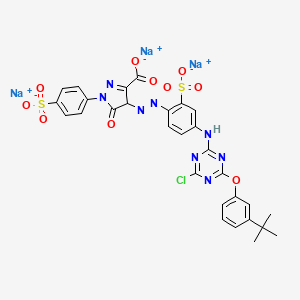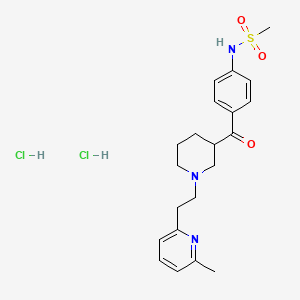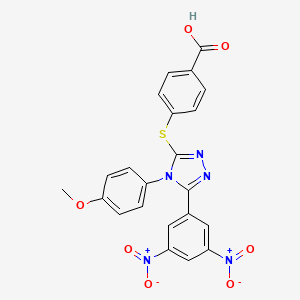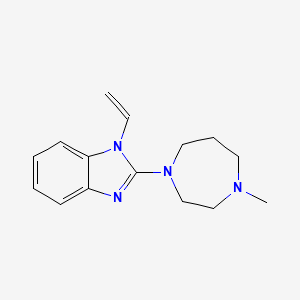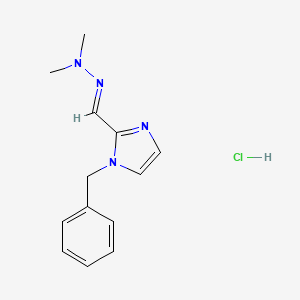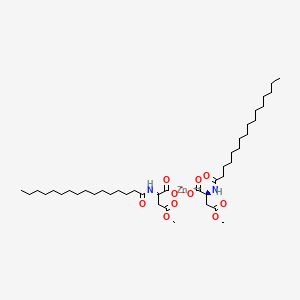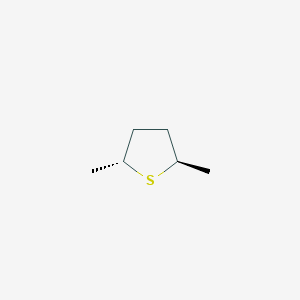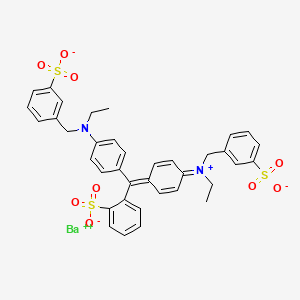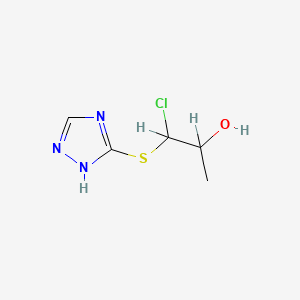
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol is an organosulfur compound that contains a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol typically involves the reaction of 1-chloro-2,3-epoxypropane with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include dihydrotriazole derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal and antibacterial agents.
Agriculture: It is used in the development of fungicides and herbicides.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol involves the interaction with specific molecular targets. In medicinal applications, it inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,3-epoxypropane: A precursor in the synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol.
1H-1,2,4-Triazole-3-thiol: Another precursor used in the synthesis.
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-butanol: A similar compound with an additional carbon atom in the alkyl chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and interact with biological targets in a specific manner. This makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
134399-10-3 |
|---|---|
Fórmula molecular |
C5H8ClN3OS |
Peso molecular |
193.66 g/mol |
Nombre IUPAC |
1-chloro-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H8ClN3OS/c1-3(10)4(6)11-5-7-2-8-9-5/h2-4,10H,1H3,(H,7,8,9) |
Clave InChI |
RSBJWCDFCOHJAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(SC1=NC=NN1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


